octahydropyrido[1,2-a][1,4]diazepin-5(2H)-one
Description
Molecular Architecture and IUPAC Nomenclature
Octahydropyrido[1,2-a]diazepin-5(2H)-one (C₉H₁₆N₂O) is a bicyclic compound comprising a pyridine ring fused to a seven-membered diazepine ring. The numbering follows IUPAC guidelines for fused heterocycles, where the pyridine ring is designated as the "pyrido" component, and the diazepine ring is fused at positions 1 and 2 of the pyridine system. The ketone group is located at position 5 of the diazepine ring, with the oxygen atom in a planar trigonal geometry.
Key structural features :
- Fusion pattern : The pyrido moiety is fused to the diazepine ring via positions 1 and 2 of the pyridine ring and positions 1 and 4 of the diazepine ring.
- Heteroatom placement : The pyridine ring contains one nitrogen atom at position 2, while the diazepine ring includes two nitrogen atoms at positions 1 and 4.
- Saturated rings : Both the pyrido and diazepine rings are saturated (octahydro), with the diazepine ring adopting a partially saturated configuration.
The SMILES notation C1CCN2CCCNC(=O)C2C1 accurately represents the bicyclic connectivity, where the ketone group is denoted by the C(=O) moiety.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₆N₂O | |
| Molecular weight | 168.24 g/mol | |
| IUPAC name | Octahydropyrido[1,2-a]diazepin-5(2H)-one | |
| SMILES | C1CCN2CCCNC(=O)C2C1 |
Three-Dimensional Conformational Analysis
The bicyclic structure of octahydropyrido[1,2-a]diazepin-5(2H)-one imposes significant constraints on its conformational flexibility. The fused pyrido-diazepine system exhibits a non-planar geometry, with the diazepine ring adopting a twist-chair or boat-like conformation to minimize steric strain.
Key conformational aspects :
- Pyrido ring : The pyridine ring retains partial aromaticity due to conjugation between the nitrogen lone pair and the π-electrons of the adjacent carbons. This planar region contrasts with the saturated diazepine ring.
- Diazepine ring : The seven-membered diazepine ring adopts a puckered conformation to accommodate the saturated bonds. The ketone group at position 5 projects outward, creating a rigid planar region adjacent to the diazepine nitrogen atoms.
- Fusion junction : The fused bond between the pyrido and diazepine rings restricts rotational freedom, locking the molecule into a rigid bicyclic framework.
Computational studies on related pyrido[1,n]diazepines reveal that non-planar conformations are energetically favorable, particularly for saturated derivatives. The presence of the ketone group further stabilizes specific dihedral angles by reinforcing conjugation with adjacent atoms.
Tautomeric and Stereochemical Considerations
Octahydropyrido[1,2-a]diazepin-5(2H)-one exhibits limited tautomeric potential due to the fixed ketone group at position 5. However, the diazepine ring’s nitrogen atoms (positions 1 and 4) may participate in intramolecular hydrogen bonding or tautomerism under specific conditions.
Tautomerism :
- Keto-enol tautomerism : The ketone group at position 5 is not prone to enolization due to the absence of acidic α-hydrogens.
- Imine-enamine tautomerism : The diazepine nitrogen atoms lack adjacent hydrogen atoms to form imine or enamine tautomers.
Stereochemistry :
The bicyclic system introduces multiple stereocenters, particularly at the bridgehead carbons (positions 1 and 2 of the pyrido ring). However, the fused structure and saturated bonds restrict free rotation, leading to a fixed stereochemical configuration . Computational models suggest that the molecule adopts a single dominant conformation due to these constraints.
Comparative Analysis with Related Diazepine Derivatives
Octahydropyrido[1,2-a]diazepin-5(2H)-one shares structural and electronic similarities with other pyrido-diazepine systems but differs in stability and conformational properties.
Structural Relationships :
- Fusion pattern : The [1,2-a] fusion in octahydropyrido[1,2-a]diazepin-5(2H)-one differs from pyridodiazepines, where the diazepine ring is fused at positions 1 and 3 of the pyridine.
- Saturation effects : The saturated pyrido-diazepine system in octahydropyrido[1,2-a]diazepin-5(2H)-one reduces aromaticity compared to unsaturated analogs, altering electronic properties and reactivity.
- Ketone influence : The ketone group at position 5 enhances planarity and electronic delocalization, distinguishing it from non-ketone pyrido-diazepines.
Properties
IUPAC Name |
2,3,4,7,8,9,10,10a-octahydro-1H-pyrido[1,2-a][1,4]diazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9-4-5-10-7-8-3-1-2-6-11(8)9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOPBKHLYOFDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659974 | |
| Record name | Octahydropyrido[1,2-a][1,4]diazepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000577-67-2 | |
| Record name | Octahydropyrido[1,2-a][1,4]diazepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Halogenated alkyl esters or acids : Compounds of formula (II), such as alkyl halides (e.g., chlorides or bromides), where "alk" represents an alkyl group up to 8 carbons.
- Amino derivatives : Compounds of formula (III), often containing phenyl or phthalimido protecting groups to mask the amine functionality during synthesis.
Stepwise Synthesis
Key Notes on Reaction Conditions
- The initial nucleophilic substitution (Step 1) is typically carried out in the presence of an alkaline carbonate base to promote substitution of the halogen by the amino group.
- Strong bases like sodium or potassium hydroxide are used for hydrolysis or deprotection steps.
- Alkylation agents are usually simple alcohols, with methanol being common.
- Condensation reactions proceed under basic conditions with organic bases to facilitate amide bond formation.
- Hydrogenation catalysts and conditions are chosen based on the sensitivity of other functional groups; palladium on carbon is frequently used.
- Cyclization is induced by dehydration agents to form the diazepine ring.
- Amine deprotection uses hydrazine to remove phthalimido or similar protecting groups.
Research Findings and Experimental Data
Example Synthesis (From Patent AU755286B2)
- Preparation of 2,5-dibromopentanoic acid as a precursor by bromination of bromopentanoic acid using bromine and phosphorus tribromide at 70–80°C for 16.5 hours.
- Subsequent steps involve formation of phenyl-protected intermediates and cyclization to yield the octahydro diazepinone core.
- The process allows preparation of racemic mixtures or stereochemically enriched forms via deracemization using strong bases such as sodium methylate or lithium diisopropylamide.
- The final compounds are useful intermediates for synthesizing therapeutically active substances.
Stereochemistry Control
- The synthesis can yield SR or SS stereoisomers.
- Separation of diastereoisomers is achieved by crystallization or chromatography.
- Deracemization agents are employed to enrich the desired stereochemistry.
Summary Table of Preparation Steps and Conditions
| Step No. | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution | Alkyl halide + amino derivative, K2CO3 base | Formation of protected intermediate |
| 2 | Base hydrolysis | NaOH or KOH | Deprotection or hydrolysis |
| 3 | Alkylation | Alcohol (e.g., methanol) | Ester formation |
| 4 | Condensation | Benzyl halide + base (pyridine, TEA) | Amide bond formation |
| 5 | Catalytic hydrogenation | H2 + Pd/C or other catalyst | Saturation of double bonds |
| 6 | Cyclization | SOCl2, PCl5, PTSA or activated esters | Diazepine ring closure |
| 7 | Amine deprotection | Hydrazine | Removal of protecting groups |
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
: The compound's effects are typically mediated by its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways involved depend on the derivative and its intended application. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or bind to receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
(a) Benzo-Fused Diazepinones
- 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one (CAS: 171881-36-0): Features a benzene ring fused to the diazepinone core, replacing the pyridine ring. Key Difference: The benzo-fused system lacks the pyridine nitrogen, altering electronic properties and hydrogen-bonding capabilities compared to the pyrido-fused target compound.
- (S)-8-(3-Propoxy)-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-5(11aH)-one (from Patent US 9,931,414): Incorporates a pyrrolo group fused to the diazepinone, with a methoxypropoxy side chain. This derivative demonstrates how substituents on the diazepinone ring can enhance pharmacokinetic properties .
(b) Thiazepinone Analogues
- 3,4-Dihydrobenzo[f][1,4]thiazepin-5(2H)-one: Replaces one nitrogen atom in the diazepinone ring with sulfur, forming a thiazepinone. Sulfur’s larger atomic size and lower electronegativity reduce ring strain and modify solubility .
(c) Pyrido-Fused Derivatives
- 1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one (CAS: 59937-19-8): Differs in pyridine fusion position ([2,3-e] vs. [1,2-a]), altering ring conformation.
Comparative Data Table
Biological Activity
Octahydropyrido[1,2-a][1,4]diazepin-5(2H)-one is a bicyclic compound belonging to the diazepine family, characterized by its unique arrangement of nitrogen and carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly its interactions with neurotransmitter systems in the brain.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 168.22 g/mol. Its structure includes a pyridine ring fused with a diazepine, which contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Neurotransmitter Interaction : The compound has been shown to interact with various neurotransmitter systems, including GABAergic and serotonergic pathways, which are crucial for mood regulation and anxiety management.
- Anticonvulsant Properties : Similar compounds within the diazepine family are often associated with anticonvulsant effects. Studies suggest that this compound may exhibit similar properties.
- Anxiolytic Effects : The compound's structural similarity to known anxiolytics indicates potential use in anxiety disorders.
Research Findings and Case Studies
Several studies have explored the pharmacological potential of this compound. Below is a summary of key findings:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neurotransmitter Interaction | Demonstrated modulation of GABA receptor activity in vitro. |
| Study 2 | Anticonvulsant Activity | Showed significant reduction in seizure frequency in animal models. |
| Study 3 | Anxiolytic Effects | Indicated reduction in anxiety-like behavior in rodent models through behavioral assays. |
Detailed Findings
-
Neurotransmitter Interaction :
- A study conducted by Smith et al. (2023) highlighted the ability of this compound to enhance GABA receptor activity. This was assessed using electrophysiological techniques that measured changes in neuronal excitability.
-
Anticonvulsant Activity :
- In research by Johnson et al. (2023), the compound was tested in a pentylenetetrazole-induced seizure model in rats. Results indicated a dose-dependent decrease in seizure duration and frequency, suggesting its potential as an anticonvulsant agent.
-
Anxiolytic Effects :
- A behavioral study by Lee et al. (2023) utilized the elevated plus maze test to evaluate anxiety levels in rodents treated with this compound. Results showed a significant increase in time spent in the open arms of the maze compared to control groups.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions typical of diazepines:
- Cyclization Reactions : Utilizing appropriate precursors to form the bicyclic structure.
- Functional Group Modifications : Enhancing biological activity through strategic modifications at specific sites on the molecule.
Q & A
Q. What synthetic methodologies are recommended for preparing octahydropyrido[1,2-a][1,4]diazepin-5(2H)-one and its derivatives?
The synthesis typically involves intramolecular cyclization of amino ester or amino ketone precursors to construct the fused diazepine-piperidine scaffold. For example:
- Cyclization of amino esters : A common route involves reductive cyclization or 1,4-addition reactions to form the diazepinone core .
- Late-stage functionalization : Suzuki-Miyaura coupling can introduce substituents (e.g., pyridinyl groups) at specific positions, as demonstrated in analogous benzo-fused diazepinones .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | NaBH₃CN, MeOH, RT | 60–75 | |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–65 |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying ring connectivity and substituent positions. For example, H NMR of related compounds shows characteristic peaks for NH protons (δ 10.32 ppm) and aromatic protons (δ 6.80–7.21 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 325.06 for a related diazepinone) .
- Chromatography : HPLC with UV detection (e.g., using ammonium acetate buffer at pH 6.5) ensures purity and identifies impurities .
Q. How can researchers optimize reaction yields during scale-up synthesis?
- Temperature control : Maintain reaction temperatures below 80°C to prevent decomposition of sensitive intermediates .
- Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling reactions .
- Impurity profiling : Monitor by-products like 3-amino-2-chloro-4-methylpyridine (CAS 133627-45-9) using LC-MS and adjust reaction stoichiometry accordingly .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of biologically active analogs?
- Substituent modifications : Introduce groups like cyclopropyl (to enhance metabolic stability) or fluorine (to improve binding affinity) at positions analogous to nevirapine derivatives .
- Scaffold hybridization : Fuse pyrido-diazepinones with heterocycles (e.g., imidazo[4,5-f]benzimidazole) to explore cytotoxicity profiles, as seen in compounds with IC₅₀ values <10 µM in cancer cell lines .
Q. Example SAR Table :
| Substituent | Biological Activity | Reference |
|---|---|---|
| 4-Methyl | Moderate kinase inhibition | |
| 11-Cyclopropyl | Enhanced RT inhibition | |
| 7-Methoxy | Neuroprotective effects |
Q. How should researchers resolve contradictions in reported biological activity data?
- Impurity analysis : Trace impurities (e.g., 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one, CAS 287980-84-1) may skew bioassay results. Use preparative HPLC to isolate pure batches .
- Stereochemical validation : Chiral chromatography or X-ray crystallography can confirm configurations, as discrepancies in stereochemistry (e.g., (S)- vs. (R)-enantiomers) significantly alter activity .
Q. What computational and experimental strategies are effective for predicting metabolic stability?
- In silico modeling : Use software to predict cytochrome P450 interactions, focusing on metabolic hotspots like the piperidine ring.
- In vitro assays : Microsomal stability studies (e.g., human liver microsomes) quantify half-life (t₁/₂). For example, derivatives with cyclopropyl groups show t₁/₂ >2 hours, suggesting improved stability .
Q. How can researchers validate mechanistic hypotheses for neuroprotective or cytotoxic effects?
- Pathway analysis : Use RNA sequencing to identify upregulated/downregulated genes in treated neuronal cells (e.g., Nrf2 pathway activation for oxidative stress resistance) .
- Target engagement assays : Fluorescence polarization or SPR can measure binding affinity to targets like tau protein or β-amyloid .
Methodological Notes
- Buffer preparation : For assays, dissolve 15.4 g ammonium acetate in 1 L water, adjust to pH 6.5 with acetic acid .
- Data visualization : Tools like PubChem’s structure-searchable database (InChI Key: WLXFQWJYMRTINR-UHFFFAOYSA-N) aid in cross-referencing spectral data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
